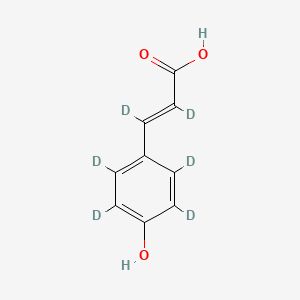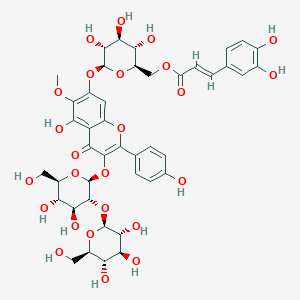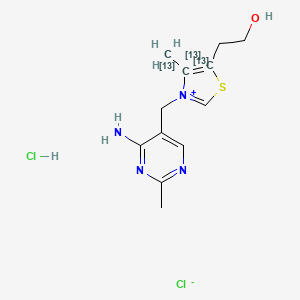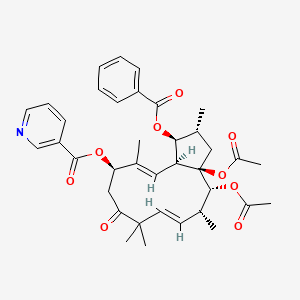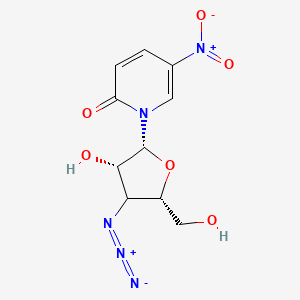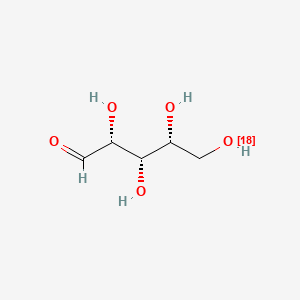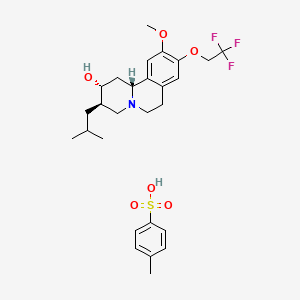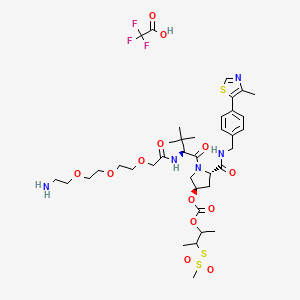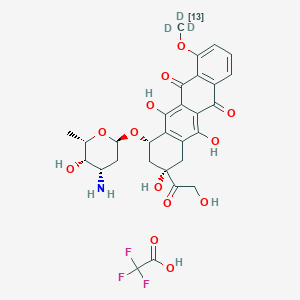
Doxorubicin-13C,3d (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxorubicin-13C,3d (TFA) is a labeled derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. The labeling with carbon-13 and deuterium allows for detailed studies of the compound’s pharmacokinetics and metabolism. Doxorubicin itself is known for its efficacy in treating various cancers, including breast cancer, leukemia, and lymphomas .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicin-13C,3d (TFA) involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods
Industrial production of Doxorubicin-13C,3d (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the incorporation of the isotopes .
化学反応の分析
Types of Reactions
Doxorubicin-13C,3d (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, contributing to the compound’s cytotoxic effects.
Reduction: The ketone group in doxorubicin can be reduced to form doxorubicinol, a metabolite with different biological activity.
Substitution: The anthracycline ring can undergo substitution reactions, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include doxorubicinol and other metabolites that can be studied to understand the compound’s pharmacokinetics and toxicity .
科学的研究の応用
Doxorubicin-13C,3d (TFA) is extensively used in scientific research due to its labeled isotopes, which allow for detailed tracking and analysis. Some key applications include:
Chemistry: Used to study the compound’s chemical behavior and interactions with other molecules.
Biology: Employed in cellular studies to understand its uptake, distribution, and metabolism within cells.
Medicine: Utilized in pharmacokinetic studies to determine the distribution and elimination of the drug in the body.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the toxicity of doxorubicin
作用機序
Doxorubicin-13C,3d (TFA) exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects. Key molecular targets include DNA-associated enzymes and various signaling pathways involved in apoptosis .
類似化合物との比較
Similar Compounds
Doxorubicinol-13C,d3 (TFA): Another labeled derivative with similar applications in research.
Daunorubicin: A structurally similar anthracycline with slightly different pharmacological properties.
Epirubicin: An epimer of doxorubicin with reduced cardiotoxicity
Uniqueness
Doxorubicin-13C,3d (TFA) is unique due to its specific labeling with carbon-13 and deuterium, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool in understanding the pharmacokinetics and metabolism of doxorubicin, leading to improved drug formulations and therapeutic strategies .
特性
分子式 |
C29H30F3NO13 |
|---|---|
分子量 |
661.6 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H29NO11.C2HF3O2/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;3-2(4,5)1(6)7/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;(H,6,7)/t10-,13-,15-,17-,22+,27-;/m0./s1/i2+1D3; |
InChIキー |
UDTIHEAQOFADHN-BDMDSJEGSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


